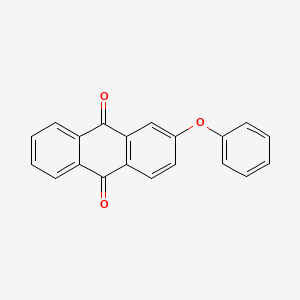
2-Phenoxyanthracene-9,10-dione
Cat. No. B8396209
Key on ui cas rn:
17613-71-7
M. Wt: 300.3 g/mol
InChI Key: NQGXOOJUAKCSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04342700
Procedure details


2-phenoxyanthraquinonedisulfonic acid formed as an intermediate product in the course of preparing 2-phenoxyanthraquinonepolysulfonic acid from 2-phenoxyanthraquinone or 2-(p-phenoxybenzoyl) benzoic acid was confirmed, by way of a proton-NMR-absorption spectrum thereof, as having such a structure that the two sulfonic acid groups are bonded, as shown in the reaction formulas (1), to o- and p-positions of the phenoxy group in the 2-phenoxyanthraquinone. FIG. 3 shows a proton-NMR-absorption spectrum (solvent: dimethylacetamide; measuring temp.: room temperature) of sodium 2-phenoxyanthraquinonedisulfonate. This spectrum shows that in the compound of the formula (VII): ##STR11## absorption of proton f is detected in 8.44 ppm (1H), absorption of protons c, h in 8.04-8.3 ppm (3H), absorption of protons e, g in 7.83-8.02 ppm (3H), absorption of proton a in 7.61 ppm (1H), absorption of proton b in 7.42 ppm (1H) and absorption of proton d in 7.1 ppm (1H). It is confirmed therefore that 2-phenoxyanthraquinonedisulfonic acid has the structure shown by the formula (VII). The structure of the formula (VII) is supported also by the fact that when this 2-phenoxyanthraquinonedisulfonic acid is treated under heating with a 5% aqueous solution of sodium hydroxide, the phenoxy group of this compound is split off to afford 2-hydroxyanthraquinone.


[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
sodium 2-phenoxyanthraquinonedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[O:1]([C:8]1[CH:21]=[CH:20][C:19]2[C:18](=[O:22])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:23])[C:10]=2[CH:9]=1)C1C=CC=CC=1.O(C1C=CC(C(C2C=CC=CC=2C(O)=O)=O)=CC=1)C1C=CC=CC=1.O(C1(S([O-])(=O)=O)C=CC2C(=O)C3C(=CC=CC=3)C(=O)C=2C1S([O-])(=O)=O)C1C=CC=CC=1.[Na+].[Na+]>>[OH:1][C:8]1[CH:21]=[CH:20][C:19]2[C:18](=[O:22])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:23])[C:10]=2[CH:9]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
|
Step Two
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Step Four
|
Name
|
sodium 2-phenoxyanthraquinonedisulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1(C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Step Five
[Compound]
|
Name
|
( VII )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
##STR11## absorption of proton f
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is detected in 8.44 ppm (1H), absorption of protons c, h in 8.04-8.3 ppm (3H), absorption of protons e
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
g in 7.83-8.02 ppm (3H), absorption of proton a
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in 7.61 ppm (1H), absorption of proton b
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in 7.42 ppm (1H) and absorption of proton
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is treated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating with a 5% aqueous solution of sodium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phenoxy group of this compound is split off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
